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molecular formula C9H8Cl2O B8671380 1-(2,4-Dichlorophenyl)prop-2-en-1-ol

1-(2,4-Dichlorophenyl)prop-2-en-1-ol

Cat. No. B8671380
M. Wt: 203.06 g/mol
InChI Key: UUMBXPJZRHKLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063234B2

Procedure details

73.5 g (362 mmol) of the compound from Example 185A in 2.21 of dichloromethane were mixed with 105 g (1.21 mol) of activated manganese dioxide and heated under reflux for 20 h. A further 105 g (1.21 mol) of activated manganese dioxide was added in each case after 2 and 4 h. Filtration with suction through kieselguhr, washing with dichloromethane and concentration resulted in 57.0 g of a mixture of the title compound and the compound from Example 185A. 47.7 g (162 mmol) of potassium dichromate were added to 47.0 g of this mixture in 329 ml of 10% strength sulfuric acid, occasionally cooling at 15-20° C., and the mixture was stirred for 1.5 h. This was followed by addition of 400 ml of ethyl acetate, neutralization by adding sodium bicarbonate, filtration through kieselguhr, washing with ethyl acetate, separation of the phases, drying of the organic phase and concentration. The crude product was purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 6/1) to result in 17.8 g (55%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:12])[CH:10]=[CH2:11].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].S(=O)(=O)(O)O>C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:12])[CH:10]=[CH2:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C=C)O
Step Two
Name
Quantity
47.7 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
mixture
Quantity
47 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
FILTRATION
Type
FILTRATION
Details
sodium bicarbonate, filtration through kieselguhr
WASH
Type
WASH
Details
washing with ethyl acetate, separation of the phases
CUSTOM
Type
CUSTOM
Details
drying of the organic phase and concentration
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 6/1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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